molecular formula C13H11F3N2O4S B6596511 Pyrasulfotole-desmethyl CAS No. 936621-05-5

Pyrasulfotole-desmethyl

Cat. No.: B6596511
CAS No.: 936621-05-5
M. Wt: 348.30 g/mol
InChI Key: BQUCGFZZOULZIC-UHFFFAOYSA-N
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Description

Pyrasulfotole-desmethyl is a metabolite of the herbicide Pyrasulfotole. It belongs to the class of pyrazoles or pyrazolones and is known for its role in the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This compound is primarily used in agricultural settings to control broad-leaved weeds in cereal crops such as wheat, barley, and oats .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrasulfotole-desmethyl involves the reaction of 1,3-dimethyl-5-hydroxy-pyrazole with 2-(methylsulfonyl)-4-(trifluoromethyl)benzoyl chloride. The process typically includes esterification and rearrangement steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrasulfotole-desmethyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Pyrasulfotole-desmethyl exerts its effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of carotenoids, leading to the depletion of essential pigments and ultimately causing plant death. The molecular targets involved include the active site of HPPD, where this compound binds and prevents the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Uniqueness: Pyrasulfotole-desmethyl is unique due to its specific structural modifications, which enhance its binding affinity to HPPD and its effectiveness as a herbicide. Its desmethyl form is particularly important for studying the metabolic pathways and degradation products of Pyrasulfotole .

Properties

IUPAC Name

5-methyl-4-[2-methylsulfonyl-4-(trifluoromethyl)benzoyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4S/c1-6-10(12(20)18-17-6)11(19)8-4-3-7(13(14,15)16)5-9(8)23(2,21)22/h3-5H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUCGFZZOULZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904961
Record name Pyrasulfotole-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936621-05-5
Record name Pyrasulfotole-desmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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